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sodium;tetradecanoate

Cat. No.: B7803626
M. Wt: 250.35 g/mol
InChI Key: JUQGWKYSEXPRGL-UHFFFAOYSA-M
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Description

Nomenclature and IUPAC Designation of Sodium Tetradecanoate (B1227901)

Sodium tetradecanoate is known by several names, a reflection of its chemical nature and historical naming conventions. The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is sodium;tetradecanoate. nih.gov This name precisely describes the ionic relationship between the sodium cation (Na+) and the tetradecanoate anion.

Commonly, the compound is referred to as sodium myristate, a trivial name derived from its fatty acid precursor, myristic acid. scbt.com The name "myristate" is used for salts and esters of myristic acid. wikipedia.org Other synonyms include tetradecanoic acid, sodium salt. scbt.comchemspider.com

Nomenclature of Sodium Tetradecanoate

Type Name
IUPAC Name This compound nih.gov
Common Name Sodium myristate scbt.com
Synonym Myristic acid sodium salt scbt.com

| Synonym | Tetradecanoic acid sodium salt scbt.com |

Historical Isolation and Discovery of Myristic Acid Precursor

The journey to understanding sodium tetradecanoate begins with its precursor, myristic acid. Myristic acid, systematically named tetradecanoic acid, is a saturated fatty acid with a 14-carbon backbone. wikipedia.orgatamanchemicals.com It was first isolated in 1841 by the Scottish chemist Lyon Playfair. wikipedia.orgatamanchemicals.comtuscany-diet.net

Playfair's discovery was the result of his investigation into the components of nutmeg, the seed of the tropical tree Myristica fragrans. atamanchemicals.comtuscany-diet.net He found that nutmeg butter is composed of approximately 75% trimyristin (B1681580), which is the triglyceride of myristic acid. atamanchemicals.com Through a process of hydrolysis, Playfair was able to break down the trimyristin to isolate the free fatty acid, which he named myristic acid after the genus of the nutmeg tree. wikipedia.orgatamanchemicals.comtuscany-diet.net This isolation was a significant step in the field of natural product chemistry, which focuses on isolating and studying chemicals found in nature. umass.eduumass.edu

Myristic acid is naturally present as a glycerol (B35011) ester in many animal and vegetable fats and oils. atamanchemicals.comtuscany-diet.net Besides nutmeg, it is also found in significant quantities in palm kernel oil, coconut oil, and butter fat. atamanchemicals.com

Genesis of Tetradecanoic Acid Salt Research

Following the discovery and characterization of myristic acid, the path was paved for the synthesis and investigation of its salts, including sodium tetradecanoate. The initial impetus for research into tetradecanoic acid salts likely stemmed from the well-established practice of saponification, the process of converting fats and oils into soap and glycerol by treating them with an alkali, such as sodium hydroxide (B78521).

The recognition of sodium tetradecanoate's properties as a surfactant and emulsifier spurred further investigation into its potential applications. medchemexpress.comferwer.comessentialsbycatalina.comchemimpex.com A surfactant is a substance that reduces the surface tension of a liquid in which it is dissolved, while an emulsifier helps to stabilize a mixture of two liquids that are normally immiscible, such as oil and water. ferwer.com These properties made sodium tetradecanoate a compound of interest for various industrial and research purposes, including its use in detergents, soaps, and personal care products. medchemexpress.com Early research would have focused on understanding its physical and chemical characteristics, such as its solubility, melting point, and behavior in aqueous solutions. This foundational knowledge was crucial for its eventual use in a wide array of applications, from cosmetics to the food industry. chemimpex.comnanotrun.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27NaO2 B7803626 sodium;tetradecanoate

Properties

IUPAC Name

sodium;tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGWKYSEXPRGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Preparative Methodologies for Sodium Tetradecanoate

Direct Neutralization of Myristic Acid with Sodium Hydroxide (B78521)

The most direct route to sodium tetradecanoate (B1227901) is the acid-base neutralization reaction between myristic acid (tetradecanoic acid) and a strong base, typically sodium hydroxide (NaOH). libretexts.org This reaction is an exothermic process that yields the sodium salt and water.

Optimization of Reaction Conditions and Stoichiometry

Optimizing reaction conditions is a critical step to maximize the yield, purity, and efficiency of the synthesis. numberanalytics.com Key variables include temperature, reactant concentration, and stoichiometry. sigmaaldrich.com

Stoichiometry : A precise 1:1 molar ratio of myristic acid to sodium hydroxide is theoretically required for complete neutralization. However, in practice, a slight excess of the acid may be used to ensure all the corrosive sodium hydroxide is consumed, followed by purification steps to remove the unreacted acid. Conversely, ensuring complete reaction of the acid might involve using a slight excess of the base. orgsyn.org

Temperature and Mixing : The reaction is often initiated at room temperature and may be gently heated to ensure completion. orgsyn.org Adequate stirring is essential to ensure the reactants are thoroughly mixed, especially as myristic acid has low solubility in aqueous solutions. orgsyn.org

Concentration : The concentration of the sodium hydroxide solution can influence the reaction rate and the subsequent precipitation of the product. Using a moderately concentrated NaOH solution can drive the reaction forward efficiently. orgsyn.org

Table 1: Parameters for Optimizing Myristic Acid Neutralization

ParameterConditionRationale
Stoichiometry Equimolar amounts of myristic acid and NaOHEnsures complete conversion of the acid to its salt. ijert.org
Temperature Gentle heating (e.g., on a steam bath)Increases reaction rate and solubility of myristic acid. orgsyn.org
Solvent Aqueous or alcohol-water mixturesFacilitates the interaction between the fatty acid and the base. umass.edu
Agitation Continuous stirring or shakingPromotes emulsification and ensures complete reaction. orgsyn.org

Solvent Selection and Its Role in Product Precipitation

The choice of solvent is crucial in both the reaction and the isolation phases. While the neutralization can be performed in water, myristic acid's long hydrocarbon tail makes it poorly soluble. saapedia.org

Reaction Phase : To overcome solubility issues, a co-solvent system, such as an ethanol-water mixture, is often employed. umass.eduweebly.com Ethanol helps to dissolve the myristic acid, creating a homogeneous solution with the aqueous sodium hydroxide and facilitating a faster, more complete reaction.

Precipitation Phase : Sodium tetradecanoate, while more soluble in water than its acid precursor, can be precipitated out of the solution. After the reaction is complete, the addition of a saturated sodium chloride (NaCl) solution can be used to "salt out" the soap. wpmucdn.com This process decreases the solubility of the sodium tetradecanoate, causing it to precipitate from the solution, allowing for its collection via filtration. wpmucdn.com Acetone (B3395972) can also be used as a solvent for recrystallization to purify the product, as trimyristin (B1681580) is not very soluble in it. upenn.eduquizlet.com

Saponification of Trimyristin and Other Glycerides

Saponification is a classic chemical process that involves the base-promoted hydrolysis of an ester. ebsco.commasterorganicchemistry.com In the context of sodium tetradecanoate synthesis, the starting material is typically trimyristin, a triglyceride found in abundance in certain natural products. wpmucdn.comumass.edu The reaction with sodium hydroxide breaks the ester bonds, yielding three equivalents of sodium tetradecanoate and one equivalent of glycerol (B35011). wpmucdn.comscienceinfo.comthoughtco.com

Extraction and Purification of Natural Precursors for Synthesis

Trimyristin is a naturally occurring fat, and a significant component of the seeds of the Myristica fragrans tree, commonly known as nutmeg. upenn.edu It can also be found in coconut oil and dairy fats. orgsyn.orgweebly.com

Extraction : The isolation of trimyristin from ground nutmeg is a common laboratory procedure. umass.edujcmarot.com It is typically achieved through solid-liquid extraction using an organic solvent like diethyl ether or tert-butyl methyl ether. umass.eduweebly.comumass.edu The nutmeg is heated in the solvent, which dissolves the trimyristin. The solid plant matter is then filtered off, and the solvent is evaporated to yield crude trimyristin. upenn.edu

Purification : The crude extract is often purified by recrystallization. jcmarot.com Acetone is a common solvent for this purpose because trimyristin is highly soluble in hot acetone but much less soluble at cooler temperatures. upenn.eduquizlet.com Dissolving the crude product in hot acetone and allowing it to cool slowly yields purer crystals of trimyristin, leaving many impurities behind in the solvent. umass.edu The purity can be assessed by measuring the melting point of the crystals. jcmarot.com

Mechanistic Studies of Saponification Reactions Yielding Sodium Tetradecanoate

The saponification of trimyristin is a multi-step process involving nucleophilic acyl substitution. wpmucdn.comthoughtco.com

Nucleophilic Attack : The reaction begins with the nucleophilic hydroxide ion (OH⁻) from the sodium hydroxide attacking one of the electrophilic carbonyl carbons of the trimyristin's ester groups. wpmucdn.comthoughtco.com This forms a tetrahedral intermediate. wpmucdn.com

Leaving Group Elimination : The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the cleavage of the bond to the oxygen of the glycerol backbone, which acts as a leaving group (an alkoxide). masterorganicchemistry.comthoughtco.com

Deprotonation : The alkoxide is a strong base and deprotonates the newly formed myristic acid, yielding a carboxylate anion (sodium tetradecanoate) and an alcohol. masterorganicchemistry.comthoughtco.com

Completion : This process repeats for all three fatty acid chains on the triglyceride, ultimately producing three molecules of sodium tetradecanoate and one molecule of glycerol. wpmucdn.comwpmucdn.com

Advanced Synthetic Modifications and Derivatives (e.g., sulfonated tetradecanoic acid salts)

While sodium tetradecanoate itself has many applications, its structure can be modified to create derivatives with specialized properties. One such modification involves sulfonation. Sulfonated fatty acids are a class of anionic surfactants.

The synthesis of a sulfonated tetradecanoic acid salt involves introducing a sulfonic acid group (-SO₃H) onto the hydrocarbon chain. This can be achieved through various sulfonation methods. For example, a sulfonating agent like concentrated sulfuric acid can be reacted with the fatty acid. nih.gov The resulting sulfonated fatty acid can then be neutralized with a base like sodium hydroxide to form the corresponding sodium salt. These sulfonated derivatives often exhibit different solubility and surfactant properties compared to the parent carboxylate salt.

Advanced Spectroscopic and Analytical Characterization of Sodium Tetradecanoate

Vibrational Spectroscopy for Structural Elucidation and Interfacial Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of sodium tetradecanoate (B1227901) by probing the vibrational modes of its chemical bonds.

In the solid state, the IR spectrum of sodium tetradecanoate is characterized by the absence of the C=O stretching band typical of the carboxylic acid dimer (around 1700 cm⁻¹) and the appearance of strong bands corresponding to the carboxylate anion (COO⁻). korea.ac.kr The key vibrational bands are the asymmetric and symmetric stretches of the carboxylate group. These are crucial for confirming the salt formation and studying the coordination environment of the sodium ion. The long hydrocarbon chain gives rise to prominent C-H stretching and deformation vibrations.

A detailed review of the infrared spectra of saturated fatty acid salts provides specific assignments for sodium tetradecanoate. azonano.com The asymmetric stretching vibration (νₐₛCOO⁻) appears around 1560 cm⁻¹, while the symmetric stretching vibration (νₛCOO⁻) is found near 1425 cm⁻¹. The positions of these bands are sensitive to the physical state and intermolecular interactions. The methylene (B1212753) (CH₂) scissoring and rocking vibrations also provide information on the packing and conformation of the alkyl chain. azonano.com

Raman spectroscopy complements IR by providing insights into the skeletal vibrations of the hydrocarbon chain, which are often strong in Raman spectra. Studies on related sodium alkanoates use Raman to monitor changes in the C-C and C-H vibrational modes to understand micellization and phase transitions. up.ac.zaresearchgate.net The intensity and position of the symmetric and antisymmetric CH₂ stretching modes are particularly sensitive to the conformational order of the alkyl chains. up.ac.za

Table 1: Key Infrared (IR) Vibrational Frequencies for Sodium Tetradecanoate
Wavenumber (cm⁻¹)AssignmentVibrational ModeSource(s)
~2956νₐₛ(CH₃)Asymmetric C-H Stretch korea.ac.kr
~2920νₐₛ(CH₂)Asymmetric C-H Stretch korea.ac.krazonano.com
~2851νₛ(CH₂)Symmetric C-H Stretch korea.ac.krazonano.com
~1560νₐₛ(COO⁻)Asymmetric Carboxylate Stretch azonano.com
~1466δ(CH₂)Methylene Scissoring korea.ac.krazonano.com
~1425νₛ(COO⁻)Symmetric Carboxylate Stretch azonano.com
~721ρ(CH₂)Methylene Rocking korea.ac.krazonano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of sodium tetradecanoate in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the surrounding chemical environment.

¹H NMR: The ¹H NMR spectrum of sodium tetradecanoate is dominated by signals from the long alkyl chain. The terminal methyl (CH₃) group typically appears as a triplet around δ 0.88 ppm. ed.ac.uk The large signal from the bulk methylene (-(CH₂)₁₀-) groups forms a complex multiplet centered around δ 1.27 ppm. The methylene group adjacent to the carboxylate (α-CH₂) is deshielded and appears as a triplet around δ 2.2-2.3 ppm, while the β-CH₂ protons resonate around δ 1.65 ppm. ed.ac.ukmdpi.com The absence of a carboxylic acid proton signal (typically >10 ppm) confirms the formation of the sodium salt.

¹³C NMR: The ¹³C NMR spectrum provides a clear map of the carbon backbone. The carboxylate carbon (C=O) is the most downfield signal, appearing around δ 180 ppm in derivatives. science.gov The chemical shifts of the methylene carbons in the chain are well-resolved, with the terminal methyl carbon appearing at the most upfield position (~14.1 ppm). The carbons closer to the electron-withdrawing carboxylate group are more deshielded. For instance, in myristic acid, C2 is at ~34.1 ppm and C3 is at ~24.7 ppm, while the bulk methylene carbons resonate in the range of δ 29-32 ppm. science.govd-nb.info Studies using ¹³C-labeled myristic acid have allowed for precise assignment and investigation of its interactions in complex systems. d-nb.info

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Tetradecanoate Chain
Atom Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source(s)
C1 (-C OO⁻Na⁺)-~180 science.govd-nb.info
C2 (-C H₂COO⁻)~2.34 (triplet)~34.1 ed.ac.ukd-nb.info
C3 (-C H₂CH₂COO⁻)~1.65 (multiplet)~24.7 ed.ac.ukd-nb.info
C4-C12 (-(C H₂)₉-)~1.27 (multiplet)~29-32 ed.ac.ukd-nb.info
C13 (-C H₂CH₃)~1.27 (multiplet)~22.7 science.gov
C14 (-C H₃)~0.88 (triplet)~14.1 ed.ac.ukscience.gov

Note: Shifts are based on data for myristic acid and its derivatives in CDCl₃. The exact shifts for sodium tetradecanoate can vary based on solvent and concentration.

Mass Spectrometry Techniques in Sodium Tetradecanoate Characterization

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of sodium tetradecanoate. Due to the ionic nature of the compound, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable.

In positive-ion mode ESI-MS, sodium tetradecanoate (C₁₄H₂₇NaO₂) is expected to be detected primarily as a sodiated adduct of the sodium salt, [C₁₄H₂₇NaO₂ + Na]⁺, or as a sodiated dimer [2(C₁₄H₂₇NaO₂) + Na]⁺. In negative-ion mode, the tetradecanoate anion, [C₁₄H₂₇O₂]⁻, with a mass-to-charge ratio (m/z) of approximately 227.2, would be the predominant species. High-resolution mass spectrometry can confirm the elemental formula with high accuracy. science.gov

While direct analysis of the salt is preferable, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be performed after derivatization. In this case, the sodium salt is converted to a volatile ester, such as methyl tetradecanoate. Electron Ionization (EI) of the resulting ester produces a characteristic fragmentation pattern that can be used for structural confirmation and identification in complex mixtures.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of sodium tetradecanoate and for analyzing it within mixtures. Gas Chromatography (GC) is a powerful technique for this purpose, particularly for checking for the presence of other fatty acid salts.

Due to the low volatility of sodium tetradecanoate, a derivatization step is required before GC analysis. The salt is typically converted into its corresponding fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting methyl tetradecanoate is then analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The retention time of methyl tetradecanoate is compared against standards to confirm its identity. The peak area provides a quantitative measure of its purity or concentration. A typical GC method would involve a capillary column with a polar stationary phase, and a temperature program ramping from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 270°C) to elute the FAMEs based on their chain length and degree of saturation.

Table 3: Example Gas Chromatography (GC) Conditions for Fatty Acid Methyl Ester (FAME) Analysis
ParameterConditionSource(s)
Derivatization BF₃-Methanol or MSTFA
Column Capillary column (e.g., DB-23, HP-88)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Oven Program Example: 150°C to 270°C at 10°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Electrochemical Methods in Solution Behavior Analysis

Electrochemical methods are valuable for studying the behavior of sodium tetradecanoate in solution, particularly its properties as an electrolyte and a surfactant.

Conductimetry: As an ionic salt, sodium tetradecanoate dissociates in aqueous solution into sodium ions (Na⁺) and tetradecanoate ions (C₁₃H₂₇COO⁻). The electrical conductivity of the solution is dependent on the concentration and mobility of these ions. Conductimetry can be used to determine the critical micelle concentration (CMC), which is a key characteristic of surfactants. Below the CMC, conductivity increases linearly with concentration. At the CMC, the surfactant ions begin to aggregate into micelles, which alters the mobility of the charge carriers, resulting in a distinct change in the slope of the conductivity versus concentration plot.

Ion-Selective Electrodes (ISEs): A sodium ion-selective electrode can be used to directly measure the activity (related to concentration) of free sodium ions in a solution of sodium tetradecanoate. mdpi.com This is another effective method for determining the CMC. As micelles form, some Na⁺ ions become associated with the micellar surface as counter-ions, which reduces the activity of free Na⁺ in the bulk solution. By plotting the electrode potential against the logarithm of the total surfactant concentration, a break in the curve can be observed at the CMC. Modern sodium ISEs offer a wide linear range (e.g., 10⁻⁶ to 0.1 mol/L) but can be subject to interference from other cations like K⁺. mdpi.com

Thermal Analysis in Investigating Phase Behavior of Sodium Tetradecanoate Systems

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the phase transitions and thermal stability of sodium tetradecanoate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, solid-solid phase transitions, and to quantify the enthalpy changes associated with these events. Anhydrous sodium soaps like sodium tetradecanoate exhibit complex thermotropic polymorphism, undergoing several phase transitions from a crystalline state to various liquid crystalline phases (mesophases) before finally melting into an isotropic liquid at a high temperature. These transitions appear as endothermic peaks on a DSC thermogram upon heating. The technique is also used to study the properties of sodium tetradecanoate when used as a phase change material (PCM) or as a component in eutectic mixtures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of sodium tetradecanoate. A TGA curve will show the onset temperature of decomposition, which for sodium soaps typically occurs at high temperatures (e.g., starting around 300-400°C). TGA can also be used to confirm the absence of residual solvent or water in a purified sample.


Interfacial Phenomena and Self Assembly Dynamics of Sodium Tetradecanoate

Micellar Aggregation and Critical Micelle Concentration (CMC) Studies of Sodium Tetradecanoate (B1227901)

Sodium tetradecanoate, as a typical anionic surfactant, forms aggregates known as micelles in aqueous solutions above a certain concentration, referred to as the critical micelle concentration (CMC). atamanchemicals.com This process is a spontaneous self-assembly driven by the hydrophobic effect, where the nonpolar tetradecyl (C14) tails of the surfactant molecules cluster together to minimize contact with water, while the polar carboxylate head groups remain exposed to the aqueous phase. cosmileeurope.eu The CMC is a fundamental characteristic of a surfactant, and for sodium tetradecanoate, its value is influenced by various solution conditions. atamanchemicals.com At 25°C, a CMC of approximately 4.5 mM has been reported. researchgate.net It has been noted that in the absence of measures to control pH, sodium tetradecanoate solutions can exhibit complex phase behavior near the CMC due to protonation, which leads to the formation of less soluble myristic acid and acid-soaps. researchgate.net

Influence of Temperature and Ionic Strength on Sodium Tetradecanoate CMC

The critical micelle concentration of sodium tetradecanoate is sensitive to both temperature and the ionic strength of the solution.

Temperature: For ionic surfactants like sodium tetradecanoate, the dependence of CMC on temperature typically exhibits a U-shaped curve, with a minimum CMC at a specific temperature. researchgate.net For sodium myristate, the CMC has been observed to increase slightly with a rise in temperature from 25°C to 45°C. researchgate.net At lower temperatures, increasing the temperature provides the energy needed to disrupt the structured water around the hydrophobic chains, which is an endothermic process favoring micellization and thus lowering the CMC. researchgate.net Beyond the minimum, further temperature increases enhance the solubility of the surfactant monomers, making micelle formation less favorable and thereby increasing the CMC. researchgate.net

Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the micellization of sodium tetradecanoate. Increasing the ionic strength of the solution leads to a decrease in the CMC. nih.gov The added counterions (Na+) from the salt reduce the electrostatic repulsion between the negatively charged carboxylate head groups in the micelle's outer layer. nih.gov This shielding effect diminishes the energetic barrier for aggregation, allowing micelles to form at a lower surfactant concentration. Studies on sodium myristate have confirmed this behavior, showing that the presence of NaCl lowers the concentration at which changes in surface tension, indicative of micelle formation, occur.

CMC of Sodium Tetradecanoate Under Various Conditions

ConditionCMC (mM)Temperature (°C)Source
Aqueous Solution~4.525 researchgate.net
Aqueous Solution437 researchgate.net
Aqueous Solution + 10 mM NaCl337 researchgate.net

Aggregation Numbers and Counterion Binding Parameters in Sodium Tetradecanoate Micelles

The structure of a sodium tetradecanoate micelle is further defined by its aggregation number and the degree to which its counterions are bound. The aggregation number (N) is the average number of surfactant monomers that constitute a single micelle. nih.gov For sodium myristate at 25°C, an aggregation number of approximately 70 has been determined through techniques such as conductimetry and the use of ion-selective electrodes. researchgate.net

The counterion binding parameter (β) quantifies the fraction of counterions (in this case, Na+) that are electrostatically bound to the surface of the micelle, partially neutralizing the charge of the aggregated head groups. This parameter is crucial as it influences the micelle's surface potential and stability. For sodium myristate micelles, a counterion binding parameter of approximately 0.7 has been reported. researchgate.net This indicates that about 70% of the sodium counterions are associated with the micelle surface, leaving the micelle with a net negative charge. researchgate.net For many anionic surfactant systems, the total degree of counterion binding is often found to be around 0.65.

Acid-Soap Formation and Protonation Effects in Aqueous Sodium Tetradecanoate Solutions

A distinguishing characteristic of sodium tetradecanoate in aqueous solution is its propensity to undergo protonation (hydrolysis), a reaction with water that forms myristic acid and hydroxide (B78521) ions. researchgate.net This behavior leads to a natural pH of 8 to 9 in its aqueous solutions. researchgate.net The myristic acid formed is significantly less soluble than its sodium salt and is highly surface-active. researchgate.net This leads to the formation of non-micellar complexes known as "acid-soaps," which are co-crystals of the fatty acid and its corresponding salt in definite stoichiometric ratios. This phenomenon means that, unlike many synthetic surfactants, aqueous solutions of sodium myristate often contain not just monomers and micelles, but also these crystalline acid-soap precipitates, complicating their phase behavior. researchgate.net

Thermodynamics of Acid-Soap Precipitation in Sodium Tetradecanoate Systems

The formation of acid-soap precipitates is a thermodynamically driven process governed by the concentrations of the constituent species and their solubility limits. Research has identified several distinct acid-soap complexes for sodium myristate, with specific stoichiometries of myristic acid to sodium myristate. These include 4:1, 3:2, and 1:1 acid-soaps. The precipitation of these species occurs in different concentration regions. The thermodynamics of these systems can be analyzed by determining the solubility products of the various precipitates. By modeling the acid-soaps as solid solutions, theoretical expressions for their solubility products can be derived that show good agreement with experimental data. FTIR analysis of particles filtered from sodium myristate solutions confirms that for concentrations below 6 mM, the dispersed particles are composed mainly of these acid-soaps. researchgate.net

Identified Acid-Soap Precipitates in Sodium Tetradecanoate Solutions

Acid-Soap Stoichiometry (Myristic Acid : Sodium Myristate)Source
4:1
3:2
1:1

Impact on Surface Tension and Solution pH of Sodium Tetradecanoate Dispersions

The protonation and subsequent acid-soap formation have a dramatic impact on the interfacial properties and bulk pH of sodium tetradecanoate solutions.

Surface Tension: The myristic acid and acid-soap complexes formed are significantly more surface-active than the myristate anion itself. researchgate.net This results in a substantial reduction of the solution's surface tension. For instance, at a concentration of 2 mM, the surface tension at the natural pH of 8-9 is approximately 23 mN/m. researchgate.net However, if the pH is increased to 12 by adding NaOH, protonation is suppressed, and the more soluble, less surface-active myristate anion dominates. researchgate.net This causes the surface tension to increase significantly to about 43 mN/m. researchgate.net

Solution pH: The natural pH of sodium myristate solutions typically ranges from 8 to 9, a direct consequence of the hydrolysis reaction that produces hydroxide ions. researchgate.net The pH is a function of the surfactant concentration. As concentration increases, the apparent protonation equilibrium "constant" also increases, indicating strong non-ideal behavior in the solution, in addition to the onset of micellization. researchgate.net The kinks observed in surface tension isotherms of these solutions often correspond to the boundaries between regions with different types of acid-soap precipitates in the bulk solution.

Effect of pH on Surface Tension of 2 mM Sodium Tetradecanoate

pHApproximate Surface Tension (mN/m)Dominant SpeciesSource
~8-9 (Natural)~23Myristate, Myristic Acid, Acid-Soaps researchgate.net
12 (with NaOH)~43Myristate anion researchgate.net

Non-Micellar Aggregation Structures of Sodium Tetradecanoate (e.g., crystalline aggregates, vesicles, fibers)

Beyond the formation of conventional spherical micelles, sodium tetradecanoate is notable for its formation of various non-micellar aggregate structures, primarily driven by the acid-soap phenomenon. The most prominently documented of these are crystalline aggregates. Research indicates that sodium myristate exhibits a unique aggregation behavior by forming these acid-soap crystals, which distinguishes it from other fatty acid salts that more readily form micelles. These crystalline precipitates are solid phases with defined stoichiometric ratios of myristic acid and sodium myristate, as detailed previously.

These acid-soap crystals can act as gelators, forming extensive networks that can structure the liquid phase. While the formation of vesicles and fibers is a known phenomenon for other surfactants, particularly upon the addition of salt or other additives that alter packing parameters, the literature for sodium tetradecanoate primarily highlights the formation of these crystalline and acid-soap structures. For example, other anionic surfactants have been shown to transition from spherical to cylindrical micelles and eventually to multilamellar vesicles with increasing salt concentration. This suggests that under specific conditions of high ionic strength or with certain additives, similar transitions could potentially be induced in sodium tetradecanoate systems, though the dominant non-micellar pathway under typical conditions is through acid-soap crystallization. researchgate.net

Adsorption Behavior of Sodium Tetradecanoate at Material Interfaces

The adsorption of sodium tetradecanoate at various interfaces is a critical aspect of its function as a surfactant. This behavior governs its utility in applications ranging from detergency to mineral flotation. The interaction between sodium tetradecanoate molecules and a given surface can lead to the formation of organized molecular layers, significantly altering the interfacial properties.

The surface density and composition of adsorbed layers of sodium tetradecanoate are highly dependent on factors such as the pH of the aqueous solution and the concentration of the surfactant. Infrared reflection-absorption spectroscopy (IRRAS) has been a valuable tool in elucidating the nature of these adsorbed layers.

In aqueous solutions, sodium tetradecanoate can undergo protonation to form myristic acid. The extent of this protonation is pH-dependent. At a natural pH of approximately 8-9, a small percentage (around 0.5-1%) of the sodium tetradecanoate exists as myristic acid. This myristic acid, along with potential acid-soap complexes, is significantly more surface-active than the myristate anion. Consequently, at a concentration of 4 mM and a pH of 8-9, the surface density of the adsorbed layer is approximately 8 x 10⁻⁶ mol/m².

When the pH is increased to 12, the equilibrium shifts almost entirely to the myristate form in the bulk solution. IRRAS spectra confirm that under these alkaline conditions, the monolayer at the air-water interface is composed solely of myristate. At this higher pH, the surface tension is greater, and the surface density of the adsorbed layer is lower. For instance, as the concentration of sodium tetradecanoate increases from 0.05 to 4 mM at a pH of 12, the surface density ranges from 1 x 10⁻⁶ to 4 x 10⁻⁶ mol/m². These values, determined from surface tension data using the Gibbs adsorption isotherm, show good agreement (better than 10%) with those obtained from IRRAS data.

The composition of the adsorbed layer also influences its physical state. At the higher surface densities observed at natural pH, the methylene (B1212753) stretching vibration bands in the IRRAS spectra shift to lower frequencies. This indicates a more ordered, almost all-trans conformation of the hydrocarbon chains, suggesting a more condensed and organized adsorbed layer.

Table 1: Surface Density of Adsorbed Sodium Tetradecanoate Layers at 25°C

pH Concentration (mM) Surface Density (mol/m²)
~8-9 4 8 x 10⁻⁶
12 0.05 1 x 10⁻⁶
12 4 4 x 10⁻⁶

The adsorption of sodium tetradecanoate onto solid surfaces is a complex process governed by a combination of interaction mechanisms, including electrostatic interactions, chemisorption, and hydrophobic interactions. The relative importance of these mechanisms depends on the nature of the solid surface, the solution pH, and the surfactant concentration.

On polar surfaces, such as mineral oxides, electrostatic interactions are often the primary driving force for adsorption. The surface charge of the solid, which is typically pH-dependent, and the charge of the surfactant headgroup determine whether adsorption is favorable. For a negatively charged carboxylate headgroup like that of sodium tetradecanoate, adsorption is favored on positively charged surfaces.

Chemisorption can occur when there is a specific chemical reaction between the carboxylate headgroup and the solid surface. For instance, on certain mineral surfaces, the carboxylate group can form a chemical bond with metal ions on the surface, leading to a strong and specific adsorption. Studies on similar carboxylates, like sodium oleate, have shown that it adsorbs onto surfaces like brucite and diaspore (B1175340) through a combination of chemical and physical interactions. researchgate.net

Hydrophobic interactions play a crucial role, particularly at higher surfactant concentrations. Once initial surfactant molecules have adsorbed, the hydrophobic tails create a favorable environment for the adsorption of more surfactant molecules from the solution. This cooperative process can lead to the formation of surfactant aggregates, known as hemimicelles or admicelles, on the surface. These aggregates can significantly increase the adsorption density.

The adsorption process is also influenced by other physicochemical parameters. researchgate.net The presence of electrolytes in the solution can affect the electrostatic interactions and the critical micelle concentration (CMC) of the surfactant, thereby influencing its adsorption behavior. Temperature can also play a role by affecting the solubility of the surfactant and the kinetics of adsorption.

Comparative Studies of Self-Assembly with Other Alkyl Carboxylates and Surfactants

The self-assembly behavior of sodium tetradecanoate is best understood in the context of its homologous series, the sodium alkyl carboxylates, and in comparison with other types of surfactants. The primary driver for the self-assembly of these amphiphiles into structures like micelles is the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water.

A key parameter characterizing self-assembly is the critical micelle concentration (CMC), the concentration at which micelles begin to form. wikipedia.org For sodium alkyl carboxylates, the CMC decreases as the length of the alkyl chain increases. This is because a longer hydrophobic tail results in a greater thermodynamic driving force to sequester the tail from the aqueous environment. Therefore, sodium tetradecanoate (C14) has a lower CMC than sodium laurate (C12) but a higher CMC than sodium stearate (B1226849) (C18). kneopen.comttuhsc.edued.ac.uk

The structure of the self-assembled aggregates can also vary. While simple spherical micelles are common, changes in conditions such as pH, temperature, and the presence of counterions can lead to the formation of other structures like vesicles or lamellar phases. researchgate.net For instance, studies on long-chain fatty acids have demonstrated a rich polymorphism in their self-assembly behavior. researchgate.net

When compared to other classes of surfactants, such as sodium alkyl sulfates, alkyl carboxylates exhibit some distinct characteristics. For example, the charge distribution on the carboxylate headgroup is different from that of a sulfate (B86663) group, which can influence the degree of micelle ionization and the packing of surfactant molecules within the micelle. researchgate.net

The thermodynamics of micellization provide further insight. The process is typically entropy-driven, stemming from the release of structured water molecules from around the hydrophobic chains. The Gibbs free energy, enthalpy, and entropy of micellization can be determined from the temperature dependence of the CMC. tandfonline.com Comparative studies of sodium alkyl carboxylates reveal systematic trends in these thermodynamic parameters with changing alkyl chain length.

Table 2: Comparison of Critical Micelle Concentration (CMC) for Sodium Alkyl Carboxylates in Water

Compound Name Alkyl Chain Length CMC (mM) at 25°C
Sodium Laurate C12 ~24
Sodium Tetradecanoate C14 ~6
Sodium Stearate C18 ~0.4-0.6

Biochemical and Biological Roles of Tetradecanoic Acid Salts Non Human Systems Research

Protein N-Myristoylation: Mechanisms and Biological Implications in Model Systems

Protein N-myristoylation is a crucial lipid modification that involves the attachment of a myristoyl group, a 14-carbon saturated fatty acid derived from tetradecanoic acid, to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. researchgate.netnih.gov This post-translational modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a fundamental role in various cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes. nih.govnih.gov

Role of N-Myristoyltransferase (NMT) in Fatty Acyl Transfer

N-myristoyltransferase (NMT) is the enzyme responsible for catalyzing the covalent attachment of myristate from myristoyl-Coenzyme A (CoA) to the N-terminal glycine of substrate proteins. nih.gov This enzymatic process is highly specific for both the fatty acyl-CoA substrate and the peptide sequence of the target protein. acs.org The reaction mechanism is a sequential ordered Bi-Bi process where NMT first binds to myristoyl-CoA, which induces a conformational change in the enzyme, exposing the peptide-binding site. nih.gov Subsequently, the protein substrate with an accessible N-terminal glycine binds, and NMT facilitates the transfer of the myristoyl group, forming a stable amide bond. researchgate.netnih.gov Finally, the myristoylated protein and CoA are released. wikipedia.org

This process can occur either co-translationally or post-translationally. researchgate.net

Co-translational myristoylation: This is the more common mechanism, where the myristoyl group is attached to the nascent polypeptide chain during protein synthesis, immediately after the initiator methionine is cleaved by methionine aminopeptidase. researchgate.netnih.gov

Post-translational myristoylation: In some cases, myristoylation occurs after the protein has been fully synthesized. This often follows a proteolytic cleavage event that exposes an internal glycine residue, which then becomes a substrate for NMT. researchgate.netnumberanalytics.com

In vertebrates, there are two main isoenzymes, NMT1 and NMT2, which share a conserved catalytic domain but may differ in substrate specificities and regulatory functions. nih.govmdpi.com

Influence on Protein-Membrane Interactions and Cellular Functions in Research Models

The addition of the hydrophobic myristoyl group significantly increases the lipophilicity of the modified protein, which is a key factor in mediating its interaction with cellular membranes. frontiersin.org This lipid anchor facilitates the targeting and reversible binding of proteins to various membrane systems, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. researchgate.netnih.gov The myristoyl group can insert into the lipid bilayer, effectively anchoring the protein to the membrane surface where it can carry out its specific functions. nih.gov

This membrane association is critical for a multitude of cellular functions observed in research models:

Signal Transduction: Many proteins involved in signaling pathways, such as G proteins and protein kinases (e.g., Src family kinases), require N-myristoylation for their proper localization to the plasma membrane, which is essential for their activation and participation in signal transduction cascades. researchgate.netnih.gov

Protein-Protein Interactions: The myristoyl group can also mediate interactions with other proteins. researchgate.net Myristoylated proteins can act as scaffolds, bringing other proteins into close proximity to form functional multi-protein complexes necessary for processes like cell adhesion and motility. frontiersin.org

Viral Assembly: N-myristoylation is essential for the life cycle of certain viruses, such as HIV-1. The myristoylation of the Gag protein is vital for its targeting to the host cell membrane, which is a critical step for the assembly and budding of new viral particles. nih.govnih.gov

The regulation of protein-membrane interactions can be further modulated by "myristoyl switches," where conformational changes in the protein can expose or sequester the myristoyl group, thereby controlling its membrane-binding activity in response to specific cellular signals. nih.gov

Metabolic Pathways and Utilization as Carbon/Energy Source in Microorganisms and Fungi

Tetradecanoic acid and its derivatives can be utilized by a variety of microorganisms, including bacteria and fungi, as a source of carbon and energy. frontiersin.orgbiorxiv.org These organisms possess metabolic pathways that enable them to break down the fatty acid chain and harness the stored energy.

Beta-Oxidation and Related Metabolic Cycles involving Tetradecanoic Acid Derivatives

The primary metabolic pathway for the degradation of fatty acids like tetradecanoic acid in microorganisms is beta-oxidation . wikipedia.orgnumberanalytics.com This is a cyclic process that occurs in the mitochondria of eukaryotes and the cytosol of prokaryotes. wikipedia.org The pathway systematically shortens the fatty acid chain by two carbon atoms in each cycle, generating acetyl-CoA, NADH, and FADH2. wikipedia.org

The process of beta-oxidation involves four key enzymatic reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons. wikipedia.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. wikipedia.org

Thiolysis: A thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and an acyl-CoA molecule that is two carbons shorter. wikipedia.org

This cycle repeats until the entire fatty acid is converted into acetyl-CoA molecules, which can then enter the citric acid cycle (TCA cycle) for further oxidation and ATP production. numberanalytics.com

In some fungi, such as arbuscular mycorrhizal (AM) fungi, myristate (the ionized form of tetradecanoic acid) has been shown to serve as a carbon and energy source, promoting hyphal growth and spore formation. biorxiv.orgresearchgate.net These fungi can take up myristate and metabolize it through beta-oxidation and the glyoxylate (B1226380) cycle to synthesize cellular components and carbohydrates. biorxiv.orgresearchgate.net Similarly, bacteria like Pseudomonas aeruginosa can degrade long-chain fatty acids, including tetradecanoic acid, via beta-oxidation pathways. frontiersin.org

Metabolic PathwayKey Function in Tetradecanoic Acid MetabolismProducts
Beta-Oxidation Catabolic process that breaks down fatty acyl-CoA into acetyl-CoA.Acetyl-CoA, NADH, FADH2
Citric Acid Cycle (TCA Cycle) Oxidizes acetyl-CoA to produce ATP, NADH, and FADH2.ATP, NADH, FADH2, CO2
Glyoxylate Cycle Anabolic pathway in some microorganisms that allows for the synthesis of carbohydrates from acetyl-CoA.Carbohydrates

Antimicrobial Activity Mechanisms of Sodium Tetradecanoate (B1227901) in Research Settings

Sodium tetradecanoate, the sodium salt of myristic acid, has demonstrated antimicrobial properties in various research settings. researchgate.netnih.gov Its mechanism of action is primarily attributed to its interaction with and disruption of microbial cell membranes.

Interaction with Microbial Cell Membranes and Resulting Effects

As an amphiphilic molecule, sodium tetradecanoate possesses both a hydrophobic hydrocarbon tail and a hydrophilic carboxylate head. This structure allows it to interact with the lipid bilayer of microbial cell membranes. jmu.edu The primary mechanism of its antimicrobial activity is the disruption of the cell membrane's integrity. nih.govjmu.edu

The interaction can lead to several detrimental effects on the microbial cell:

Membrane Permeabilization: The insertion of tetradecanoate molecules into the lipid bilayer can alter membrane fluidity and create pores or channels. nih.gov This compromises the membrane's function as a selective barrier, leading to the leakage of essential intracellular components such as ions and metabolites, and ultimately cell death. nih.gov

Disruption of Membrane-Bound Processes: Damage to the cell membrane can interfere with critical cellular processes that are membrane-dependent, such as electron transport and ATP synthesis. nih.gov

Inhibition of Cellular Enzymes: In some cases, fatty acids can inhibit the activity of bacterial enzymes, such as the ABC transporter BmrA in Bacillus subtilis, which is involved in antibiotic resistance. mdpi.com

Studies have shown that myristic acid and its derivatives can be effective against a range of microorganisms, including the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.gov The effectiveness can vary depending on the specific microorganism and the concentration of the compound. nih.gov The amphiphilic nature of sodium tetradecanoate allows it to act in a detergent-like manner, distorting the cell membrane and inhibiting bacterial growth. nih.govicdst.org

MicroorganismObserved Effect of Tetradecanoic Acid/SaltReference
Staphylococcus aureusInhibition of growth, membrane distortion. nih.gov
Pseudomonas aeruginosaReduction in the production of virulence factors like pyocyanin. frontiersin.org
Bacillus subtilisInhibition of the BmrA ABC transporter. mdpi.com
Candida albicansWeak antifungal activity. nih.gov

Environmental Dynamics and Biodegradation Research of Tetradecanoic Acid Salts

Aerobic and Anaerobic Biodegradation Pathways of Sodium Tetradecanoate (B1227901)

Sodium tetradecanoate, being a salt of a common fatty acid, is generally susceptible to microbial degradation under both aerobic and anaerobic conditions. The primary mechanism for the breakdown of the tetradecanoate molecule is through the β-oxidation pathway. epa.govunit.noecetoc.org

Aerobic Biodegradation:

Under aerobic conditions, in the presence of oxygen, microorganisms readily metabolize sodium tetradecanoate. The process begins with the dissociation of the salt in an aqueous environment to a sodium cation (Na⁺) and a tetradecanoate anion. The tetradecanoate anion is then activated to its coenzyme A (CoA) derivative, tetradecanoyl-CoA. This molecule enters the β-oxidation cycle, a stepwise process that shortens the fatty acid chain by two carbon atoms in each cycle. epa.govunit.no

The key steps in the aerobic β-oxidation of tetradecanoyl-CoA are:

Dehydrogenation: An acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons, yielding a trans-Δ²-enoyl-CoA and producing FADH₂.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming L-β-hydroxytetradecanoyl-CoA.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, resulting in β-ketotetradecanoyl-CoA and generating NADH.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter than the original.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for the production of cellular energy (ATP), carbon dioxide, and water. epa.govunit.no Studies on similar fatty acid salts have shown that they can be readily metabolized in aerobic systems, with oxidation rates exceeding 50% of the theoretical oxygen demand within 6 to 24 hours. heraproject.com

Anaerobic Biodegradation:

The anaerobic degradation of long-chain fatty acids like tetradecanoate is a more complex process that requires the cooperation of different types of microorganisms. nih.govuminho.pt While historically considered to be highly toxic to anaerobic consortia, it is now understood that under appropriate conditions, these compounds can be effectively mineralized. uminho.pt The process still involves a β-oxidation pathway to break down the fatty acid into acetyl-CoA, but the subsequent steps and the microbial communities involved differ from aerobic degradation. nih.govnih.govasm.org

In anaerobic environments, syntrophic bacteria are responsible for the β-oxidation of long-chain fatty acids. nih.gov These bacteria, such as those from the families Syntrophomonadaceae and Syntrophaceae, break down the fatty acids into acetate (B1210297), hydrogen (H₂), and carbon dioxide (CO₂). nih.govnih.govasm.org This process is only thermodynamically favorable when the products, particularly hydrogen, are kept at very low concentrations. This is achieved through the activity of hydrogen-consuming microorganisms, primarily methanogenic archaea. nih.gov The methanogens utilize the acetate and H₂/CO₂ to produce methane. nih.gov

Recent research has identified novel microbes, such as certain species of Spirochaetota, Smithellaceae, and Desulfomonilia, that are capable of degrading long-chain fatty acids anaerobically. nih.govasm.org Some studies suggest that conductive materials like hydrochar can promote direct interspecies electron transfer (DIET) between fatty acid-oxidizing bacteria and methanogens, enhancing the degradation rate. nih.govasm.org

Factors Influencing Degradation Rates of Sodium Tetradecanoate (e.g., chain length, environmental conditions)

The rate at which sodium tetradecanoate biodegrades in the environment is influenced by a variety of factors, including its chemical structure and the surrounding environmental conditions.

Chain Length: The length of the fatty acid's alkyl chain is a significant determinant of its degradation rate. Generally, the rate of metabolism for fatty acid salts decreases as the chain length increases. heraproject.com However, very short-chain fatty acids may also exhibit slower degradation. For anionic surfactants, increasing the linear hydrocarbon chain length can lead to decreased mobility in soil. geoscienceworld.org

Environmental Conditions:

Temperature: Biodegradation of organic compounds like fatty acids occurs over a wide range of temperatures. However, most degradation processes are optimal within a mesophilic temperature range. Temperature affects the metabolic activity of microorganisms and the solubility of the compound. cdc.gov

pH: The pH of the soil or water can influence the form of the fatty acid (ionized or un-ionized) and the activity of microbial enzymes. cdc.gov The distribution coefficient of myristic acid, for example, is correlated with pH. researchgate.net

Oxygen Availability: The presence or absence of oxygen dictates whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is generally faster and more complete than anaerobic degradation. cdc.gov

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism, and thus for the biodegradation of organic compounds. cdc.gov

Salinity: High salinity can negatively impact microbial activity by causing cellular stress, which may decrease the degradation rate of organic pollutants. core.ac.uk

Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water leads to the precipitation of fatty acid salts as insoluble soaps. heraproject.comresearchgate.net This reduces the bioavailability of the surfactant and can decrease its aquatic toxicity. nih.govresearchgate.net

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. Sorption to soil or sediment particles can reduce the bioavailability of surfactants like sodium tetradecanoate. researchgate.net

The half-life of readily biodegradable substances in freshwater is often estimated to be around 15 days for modeling purposes, though actual half-lives can be much shorter, with a median of about 1.95 days observed in one analysis. ecetoc.orgecetoc.org For soils, half-lives can be highly variable depending on the soil type and conditions, ranging from a few days to over a year for some organic compounds. fao.org

Environmental Compartmentalization and Fate Modeling of Tetradecanoic Acid Salts (e.g., partitioning to sediments)

The environmental fate and transport of a chemical describe its movement and transformation through different environmental compartments such as water, soil, air, and sediment. cdc.gov For tetradecanoic acid salts, which are anionic surfactants, partitioning behavior is a key aspect of their environmental dynamics.

When released into an aquatic environment, sodium tetradecanoate will dissociate into the sodium cation and the tetradecanoate anion. As an anionic surfactant, it has a tendency to adsorb to solid surfaces, particularly sediments and suspended solids. researchgate.net The extent of this sorption is influenced by the characteristics of both the surfactant and the solid matrix. Factors such as the organic carbon content of the sediment and the presence of clay minerals can affect the degree of adsorption. researchgate.net Myristic acid has been detected in sediment samples from various aquatic environments. nih.gov

The sorption of anionic surfactants to soil and sediment is generally lower than that of nonionic and cationic surfactants. researchgate.net The mobility of these compounds in soil can be influenced by their molecular structure; for instance, increasing the length of the alkyl chain tends to decrease mobility. geoscienceworld.org

Fate Modeling:

Environmental fate models are used to predict the distribution and concentration of chemicals in different environmental compartments. mdpi.com These models integrate data on a chemical's physical and chemical properties, transformation rates (e.g., biodegradation half-life), and the characteristics of the environment into a set of mass balance equations. mdpi.com

For surfactants like sodium tetradecanoate, fate models would consider the following processes:

Advection and Dispersion: Movement with the flow of water or air.

Sorption/Desorption: Partitioning between the water column and sediment or soil particles.

Biodegradation: Breakdown by microorganisms in water and sediment.

Volatilization: Movement from water to air, which is generally low for the anionic form of fatty acids. nih.gov

The distribution coefficient (Kd), which describes the ratio of the chemical's concentration in the solid phase (e.g., sediment) to that in the aqueous phase at equilibrium, is a key parameter in these models. The Freundlich equation is commonly used to describe the non-linear relationship of sorption for surfactants. researchgate.net The partitioning of myristic acid has been shown to be dependent on factors like pH and the presence of other surfactants. researchgate.net

Ecotoxicological Studies on Environmental Organisms Exposed to Tetradecanoic Acid Salts

The ecotoxicity of tetradecanoic acid salts has been evaluated in various environmental organisms, with results indicating that toxicity can be influenced by the species, the chain length of the fatty acid, and the physicochemical properties of the water.

Aquatic Invertebrates:

Studies on the freshwater crustacean Daphnia magna have provided specific toxicity data for sodium tetradecanoate (C14). The acute toxicity, measured as the 48-hour median effective concentration (EC50) for immobilization, varies significantly with water hardness. In water with low hardness, the toxicity is higher, while in harder water, the formation of less soluble calcium and magnesium salts reduces bioavailability and thus toxicity. nih.gov

Water Hardness (as CaCO₃)EC50 for Sodium Tetradecanoate on Daphnia magna
0 ppm> 100 mg/L
5 ppm10 - 32 mg/L
25 ppm> 100 mg/L
50 ppm> 100 mg/L
75 ppm> 100 mg/L
Data sourced from a study on the effect of water hardness on the acute aquatic toxicity of fatty acid salts. nih.gov

Fish:

Ecotoxicity data for fatty acids on fish suggest that toxicity can increase with chain length up to a certain point. For C14 fatty acid (myristic acid), the estimated 14-day median lethal concentration (LC50) for fish is 0.1 ppm, indicating high toxicity. nih.gov However, the low water solubility of longer-chain fatty acids and their tendency to bind to sediment may reduce their risk to fish in the environment. nih.gov

Algae:

The toxicity of fatty acids to algae has also been investigated. A study on the freshwater green alga Selenastrum capricornutum examined the acute toxicity of C14 to C18 fatty acids. The toxicity, quantified as the 72-hour IC50 (the concentration causing 50% inhibition of growth), was found to vary with the number of carbon atoms and double bonds. researchgate.net For myristic acid (C14), the 72-hour IC50 was reported to be 2.8 mg/L. researchgate.net It is important to note that the toxicity of surfactants to algae can be highly species-specific and compound-specific. nih.gov

CompoundOrganismEndpointValueReference
Sodium TetradecanoateDaphnia magna48-h EC5010 - >100 mg/L (depending on water hardness) nih.gov
Myristic Acid (C14)Fish (estimated)14-d LC500.1 ppm nih.gov
Myristic Acid (C14)Selenastrum capricornutum72-h IC502.8 mg/L researchgate.net

Computational and Theoretical Investigations of Sodium Tetradecanoate Systems

Molecular Dynamics Simulations and Ab Initio Calculations for Intermolecular Interactions of Sodium Tetradecanoate (B1227901)

The study of intermolecular interactions is fundamental to understanding the physical and chemical properties of sodium tetradecanoate. Molecular dynamics (MD) simulations and ab initio quantum mechanics calculations are two cornerstone approaches in this field. MD simulations provide a dynamic picture of molecular systems, while ab initio methods offer highly accurate calculations of molecular properties from first principles.

Ab initio calculations, which are computationally intensive, determine intermolecular potentials with high accuracy by solving the Schrödinger equation. arxiv.org These methods have been successfully applied to calculate the properties of sodium clusters, such as the sodium tetramer (Na₄), providing insights into electronic structure and absorption spectra. ibm.comaps.org The accuracy of these calculations is crucial as it dictates the reliability of understanding intermolecular forces, which include electrostatic interactions, anisotropic dispersion, and overlap interactions. science.gov

MD simulations utilize these force fields to simulate the movement and interaction of atoms and molecules over time. All-atom MD simulations have been effectively used to investigate the structure and dynamics of sodium ions (Na⁺) in various environments, such as water-mixed ionic liquids. nih.gov These simulations can reveal detailed information about the coordination structure of Na⁺ ions with surrounding molecules, such as water or the anions of the ionic liquid. nih.gov The radial distribution function (RDF) is a key metric derived from MD simulations, indicating the probability of finding one atom at a certain distance from another. For instance, studies on Na⁺ in ionic liquids show that the coordination structure is strongly influenced by the type of anion present, with Na⁺-[PF₆] pairs showing stronger interaction than Na⁺-[BF₄] pairs. nih.gov

Table 1: Example Parameters for Molecular Dynamics (MD) Simulations of Aqueous Salt Solutions. ucl.ac.uk
ParameterDescriptionExample Value/Setting
Simulation TimeTotal duration of the simulation run for data production.3.5 - 6 ns
Equilibration TimeInitial period of simulation to allow the system to reach thermal equilibrium before data collection.1 - 6 ns
TemperatureThe constant temperature at which the simulation is maintained.299.15 K (26 °C)
Non-bonded CutoffThe distance at which non-bonded interaction calculations are truncated to save computational cost.9 - 10 Å
Combining RulesRules used to calculate interaction potentials between different atom types.Lorentz–Berthelot

Sodium tetradecanoate, as a surfactant, exhibits self-assembly in aqueous solutions to form aggregates like micelles. MD simulations are exceptionally well-suited to model these phenomena. Atomistic MD simulations can probe the effects of salt concentrations on the transition between spherical and threadlike micelles. researchgate.net For instance, in simulations of cetyltrimethylammonium chloride (CTAC) surfactants, adding salts like sodium chloride screens the electrostatic repulsion between the surfactant headgroups, driving the shape transition of the micelles. researchgate.net

These models can elucidate the role of the counterion (Na⁺ in the case of sodium tetradecanoate) in the aggregation process. The degree of counterion dissociation at the micelle surface, which can be calculated from simulations, is a critical factor. researchgate.net Similarly, studies on the self-assembly of amino acid-derived ionic liquid crystals show they can form lamellar or micellar-like aggregates, and this behavior is linked to their biological activity. rsc.org Computational models for sodium tetradecanoate would similarly explore how the 14-carbon hydrophobic tail and the charged carboxylate headgroup, along with the sodium counterion, drive the formation of specific aggregate structures under various conditions.

The adsorption of surfactants like sodium tetradecanoate onto surfaces is critical for applications such as detergency, flotation, and lubrication. Computational models can predict the mechanisms governing this adsorption. The adsorption potential theory is a thermodynamic model that can predict adsorption behavior across a wide range of temperatures and pressures based on a single characteristic curve for a given adsorbate-adsorbent pair. tue.nl This theory posits that molecules are attracted to surfaces via a potential that is uniquely dependent on the molecule's proximity to the surface. tue.nl

While thermodynamic in nature, this theory can be complemented by molecular simulations to understand the underlying interactions. MD simulations can model the orientation and packing of tetradecanoate anions on a given surface, while ab initio calculations can determine the precise interaction energies between the surfactant and the surface material. arxiv.org This dual approach allows for a comprehensive understanding, from the macroscopic thermodynamic predictions to the specific molecular interactions driving the adsorption process.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of Sodium Tetradecanoate

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.net DFT allows for the calculation of properties such as charge distribution, molecular orbitals (HOMO/LUMO), and reaction pathways. For sodium tetradecanoate, DFT can be used to understand the nature of the ionic bond between the sodium cation (Na⁺) and the tetradecanoate anion (CH₃(CH₂)₁₂COO⁻).

By analyzing the electron density, DFT can provide insights into the reactivity of different parts of the molecule. For example, it can quantify the negative charge localization on the carboxylate group, which is the primary site for electrostatic interactions and chemical reactions. DFT methods have been benchmarked for their ability to describe weak intermolecular interactions, which are crucial for the aggregation and adsorption behavior of surfactants. science.gov Such calculations can help elucidate how the electronic properties of the molecule influence its macroscopic behavior.

Computational Studies on Protein-Ligand Interactions Related to N-Myristoylation

N-myristoylation is a vital cellular process involving the covalent attachment of myristic acid (tetradecanoic acid) to the N-terminal glycine (B1666218) of many proteins. wustl.edu This modification is catalyzed by the enzyme N-myristoyltransferase (Nmt) and is crucial for protein signaling, localization, and function. nih.gov Given that tetradecanoic acid is the conjugate acid of the tetradecanoate anion, computational studies of this process are directly relevant to understanding the biological interactions of this fatty acid.

Computational techniques are essential for studying the interaction between the myristoyl group and the Nmt enzyme. nih.gov Molecular docking and MD simulations are used to predict the binding pose and affinity of the myristoyl moiety within the enzyme's active site. Databases like BindingDB provide curated sets of protein-ligand binding data, including for Nmt, which are invaluable for developing and validating computational models. bindingdb.org Furthermore, advanced hybrid quantum and classical computational workflows are being developed to quantify protein-ligand interaction energies with greater accuracy, which can be applied to systems like myristoyl-CoA binding to Nmt. arxiv.org These studies are critical for designing species-selective inhibitors of Nmt, which is a therapeutic target for various fungal and viral diseases. wustl.edu

Table 2: Computational Methods in Protein-Ligand Interaction Studies. nih.govbindingdb.orgarxiv.org
MethodPurposeApplication to N-Myristoylation
Molecular DockingPredicts the preferred orientation (pose) and binding affinity of a ligand to a protein.Predicting how myristoyl-CoA binds to the active site of N-myristoyltransferase (Nmt).
Molecular Dynamics (MD)Simulates the dynamic behavior of the protein-ligand complex over time.Assessing the stability of the myristoyl-CoA-Nmt complex and characterizing conformational changes.
QSARRelates quantitative chemical structure features to biological activity.Developing models to predict the inhibitory activity of different molecules against Nmt.
Quantum Mechanics (QM)Calculates binding energies and electronic interactions with high accuracy.Quantifying the interaction energy between the myristoyl group and key amino acid residues in the Nmt active site. arxiv.org

Development of Predictive Models for Chemical Behavior and Interactions of Sodium Tetradecanoate

Predictive in-silico models are increasingly used to estimate the properties and potential hazards of chemicals, reducing the need for extensive experimental testing. cnr.it For sodium tetradecanoate, such models can predict a range of behaviors from physicochemical properties to biological interactions.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. These models correlate variations in the biological activity or chemical property of a series of compounds with changes in their molecular structure, described by molecular descriptors. nih.gov For a compound like sodium tetradecanoate, QSAR models could be developed to predict its critical micelle concentration, its toxicity, or its interaction with specific biological targets like the hERG channel, which is associated with cardiotoxicity. cnr.it The development of such models involves curating datasets of related compounds, calculating structural descriptors, and using statistical methods to build and validate the predictive relationship. nih.gov These models are instrumental in the early stages of drug design and chemical risk assessment. nih.govcnr.it

Advanced Research Applications and Methodological Development Utilizing Sodium Tetradecanoate

Studies on Sodium Tetradecanoate (B1227901) in Nanomaterial Synthesis and Surface Modification

The precise control over the size and shape of nanomaterials is a cornerstone of modern materials science, and surfactants like sodium tetradecanoate play a crucial role in this process. Its function as a capping agent and stabilizer is evident in the synthesis of semiconductor nanocrystals and the modification of natural nanomaterials.

Cadmium Selenide (CdSe) Nanoplatelets:

In the synthesis of colloidal semiconductor nanocrystals, such as Cadmium Selenide (CdSe) nanoplatelets, the choice of ligands is critical for controlling growth and ensuring stability. Carboxylate ligands are widely used for this purpose. nih.gov Research has demonstrated the use of cadmium myristate, which can be synthesized from sodium myristate (sodium tetradecanoate) and a cadmium salt, as a precursor in the fabrication of CdSe nanocrystals. nih.gov In a typical synthesis, cadmium oxide is reacted with myristic acid to form cadmium myristate in situ. This cadmium precursor, along with a selenium precursor, is then subjected to a high-temperature reaction where the myristate ligands cap the surface of the growing CdSe nanocrystals, controlling their size and preventing aggregation. nih.gov The length of the alkyl chain of the carboxylate influences the reactivity and the final properties of the nanoplatelets.

A study on the surface chemistry of CdSe nanoplatelets confirmed that their cadmium-rich surfaces are terminated by X-type carboxylate ligands. nih.gov These ligands can be displaced, which affects the material's photoluminescence, highlighting the integral role of the carboxylate, such as tetradecanoate, in defining the optoelectronic properties of the final nanomaterial. nih.gov

Halloysite (B83129) Nanotubes (HNTs):

Halloysite nanotubes are naturally occurring aluminosilicate (B74896) clay nanotubes with distinct inner and outer surface chemistries. mdpi.commdpi.com The inner lumen has a positively charged surface (composed of Al-OH groups), while the outer surface is negatively charged (composed of Si-O-Si groups) in the pH range of 2-8. shinshu-u.ac.jp This charge differential allows for selective surface modification.

Anionic surfactants, such as sodium tetradecanoate, can be selectively adsorbed onto the positively charged inner surface of the halloysite lumen through electrostatic interactions. mdpi.com This modification alters the hydrophobicity of the inner tube, creating a micelle-like architecture with a hydrophobic core and a hydrophilic exterior. shinshu-u.ac.jp This tailored modification is sought after for applications like the controlled loading and release of hydrophobic molecules, such as drugs or other active agents. While many studies focus on the general principles of surfactant modification mdpi.comrsc.org, the use of sodium tetradecanoate fits within this described mechanism for functionalizing HNTs for specific applications.

NanomaterialRole of Sodium Tetradecanoate (or its derivative)Research Finding
CdSe Nanoplatelets Precursor (as Cadmium Myristate) and Surface LigandUsed in the synthesis of CdSe nanocrystals to control growth and stabilize the resulting nanoplatelets. The carboxylate ligands terminate the nanocrystal surface, influencing its photoluminescent properties. nih.govnih.gov
Halloysite Nanotubes Surface Modifying Agent (Anionic Surfactant)Adsorbs to the positively charged inner lumen, creating a hydrophobic nanocavity for the encapsulation and controlled release of non-polar molecules. mdpi.comshinshu-u.ac.jp

Role in the Formulation and Study of Complex Colloidal Systems

The amphiphilic character of sodium tetradecanoate makes it an effective surfactant for creating and stabilizing complex fluid systems like emulsions and catanionic mixtures.

Emulsions:

Sodium tetradecanoate is recognized for its function as an emulsifying agent. thegoodscentscompany.com It facilitates the mixing of immiscible liquids, such as oil and water, by adsorbing at the interface and reducing the interfacial tension. This leads to the formation of stable emulsions, which are crucial in various industrial and research contexts. The stability of these emulsions can be influenced by factors such as the concentration of the surfactant and the presence of other components like co-surfactants or stabilizing particles. researchgate.netresearchgate.net For instance, the addition of stabilizers like trehalose (B1683222) or cellulose (B213188) nanocrystals can significantly enhance the long-term stability of emulsions formulated with surfactants. researchgate.netmdpi.com

Catanionic Mixtures:

Catanionic mixtures are formed by combining anionic surfactants (like sodium tetradecanoate) with cationic surfactants. These mixtures often exhibit synergistic properties, meaning their combined performance is superior to that of the individual components. The aggregation behavior of these mixtures can lead to the spontaneous formation of various structures, such as vesicles, micelles, and liquid crystals, depending on the concentration, molar ratio, and chemical structure of the surfactants.

Studies on similar systems, such as sodium dodecylsulfate (SDS) mixed with cationic surfactants, have shown that the interactions are complex and can be tuned by changing temperature or adding salts. nih.gov The investigation of such systems provides fundamental insights into self-assembly processes. While specific studies focusing solely on sodium tetradecanoate in catanionic mixtures are less common, its behavior can be predicted based on the principles established for other long-chain anionic surfactants. researchgate.net The hydrophobic C14 chain of tetradecanoate would lead to strong interactions with the hydrophobic tails of cationic surfactants, promoting self-assembly at very low concentrations.

Colloidal SystemRole of Sodium TetradecanoateKey Principles and Findings
Emulsions EmulsifierReduces oil-water interfacial tension, enabling the formation of stable droplets. Its effectiveness can be enhanced with co-stabilizers. thegoodscentscompany.comresearchgate.netmdpi.com
Catanionic Mixtures Anionic ComponentInteracts with cationic surfactants to form self-assembled structures like micelles and vesicles at low concentrations due to strong electrostatic and hydrophobic interactions. nih.govresearchgate.net

Investigation of Sodium Tetradecanoate as a Model Amphiphile in Fundamental Interfacial Science

Sodium tetradecanoate serves as a valuable model compound for studying the fundamental principles of surface and colloid science. Its simple, well-defined structure allows researchers to investigate the relationship between molecular architecture and interfacial behavior.

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), which is the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the interface. wikipedia.org

The CMC is a critical parameter for any application involving surfactants. For anionic surfactants, the CMC is highly dependent on the length of the hydrophobic alkyl chain. The Klevens equation describes this relationship, showing that the logarithm of the CMC decreases linearly with an increasing number of carbon atoms in the alkyl chain. youtube.com Therefore, the CMC of sodium tetradecanoate (C14) is expected to be lower than that of sodium laurate (C12) and higher than that of sodium palmitate (C16).

Table of Critical Micelle Concentrations for Sodium Alkyl Sulfates (for comparison)

Surfactant Alkyl Chain Length CMC (mmol/L in water at 25°C)
Sodium Dodecyl Sulfate (B86663) C12 8.3 wikipedia.org

This table shows data for sodium alkyl sulfates, which have similar behavior to sodium carboxylates like sodium tetradecanoate, illustrating the effect of chain length on CMC.

By studying properties like the CMC and the surface tension reduction of sodium tetradecanoate, scientists can gain a deeper understanding of the thermodynamics of micellization, adsorption at interfaces, and the forces that govern self-assembly in aqueous solutions. youtube.comnih.gov

Research into Corrosion Inhibition Mechanisms Involving Fatty Acid Salts

The use of fatty acid salts, including sodium tetradecanoate, as corrosion inhibitors is an area of significant research, particularly for the protection of metals like steel in various aggressive environments. aessweb.comresearchgate.net These compounds are attractive because they are often environmentally friendly and can be derived from renewable resources. aessweb.com

The primary mechanism of corrosion inhibition by fatty acid salts involves the adsorption of the fatty acid anions onto the metal surface. nih.gov This process forms a protective, hydrophobic film that acts as a barrier, isolating the metal from corrosive agents in the environment, such as water and oxygen. youtube.com The inhibitor molecules can block the active sites on the metal where corrosion reactions (both anodic dissolution and cathodic reduction) would typically occur. nih.govdss.go.th

Several key factors influence the effectiveness of fatty acid-based inhibitors:

Chain Length: Longer alkyl chains generally provide better protection due to increased hydrophobicity and surface coverage.

Concentration: Inhibition efficiency typically increases with inhibitor concentration up to a certain point, beyond which it may level off. dss.go.th

Adsorption Mode: The adsorption can be physical (physisorption), involving electrostatic interactions between the charged carboxylate head and the metal surface, or chemical (chemisorption), involving the formation of coordinate bonds. nih.gov

Studies on various fatty acid derivatives, such as hydrazides, thiosemicarbazides, and triazoles, have shown that they are effective mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. dss.go.thdss.go.th Potentiodynamic polarization studies are commonly used to determine the type of inhibition. Fatty acid salts like sodium tetradecanoate function based on the same principles, with the tetradecanoate anion adsorbing onto the metal surface to form a passivating layer. nih.govnih.gov

Summary of Inhibition Properties of Fatty Acid Derivatives

Inhibitor Type Metal Corrosive Medium Key Finding
Fatty Acid Hydrazides Mild Steel & N-80 Steel 15% Boiling HCl Act as effective mixed-type inhibitors; efficiency depends on chain length and concentration. dss.go.th
Fatty Acid Triazoles Mild Steel & N-80 Steel 15% HCl Exhibit high inhibition efficiency (up to 96.2%) and function as mixed-type inhibitors. dss.go.th

Q & A

Q. How can researchers determine the purity and structural integrity of sodium tetradecanoate in laboratory-scale synthesis?

To assess purity, employ gas chromatography-mass spectrometry (GC-MS) to identify trace impurities (e.g., unreacted fatty acids or solvents) . Combine this with nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, focusing on the carboxylate group (COO⁻Na⁺) and alkyl chain integrity . Quantify purity via titration methods (e.g., acid-base titration for residual fatty acids). For reproducibility, document solvent selection (e.g., ethanol for recrystallization) and reaction conditions (temperature, stoichiometry) .

Q. What analytical techniques are optimal for quantifying sodium tetradecanoate in complex mixtures, such as biological or environmental samples?

Use liquid-liquid extraction followed by derivatization (e.g., methyl ester conversion via transesterification) to enhance GC-MS detectability . For environmental matrices, solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Validate methods using spike-and-recovery experiments and internal standards (e.g., deuterated methyl tetradecanoate) to account for matrix effects .

Advanced Research Questions

Q. How do discrepancies in reported solubility data for sodium tetradecanoate across solvents arise, and how can they be resolved methodologically?

Contradictions often stem from variations in temperature control , saturation detection methods (e.g., visual vs. gravimetric), or ionic strength effects in aqueous systems. To resolve, standardize protocols:

  • Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.
  • Conduct solubility studies under inert atmospheres to prevent oxidation .
  • Cross-validate results using multiple techniques (e.g., HPLC vs. UV-Vis spectroscopy) .

Q. What mechanisms underlie the acute toxicity of sodium tetradecanoate in mammalian systems, and how can in vitro models reduce reliance on in vivo studies?

The reported LD₅₀ of 10 mg/kg (intravenous, dogs) suggests thrombosis risk via endothelial activation . To model this in vitro:

  • Use human umbilical vein endothelial cells (HUVECs) to study pro-coagulant markers (e.g., tissue factor expression).
  • Apply microfluidic systems to simulate vascular flow and thrombus formation .
  • Compare results with structurally similar surfactants (e.g., sodium laurate) to isolate chain-length-dependent effects .

Q. How does sodium tetradecanoate influence lipid bilayer dynamics in membrane studies, and what experimental controls are critical?

Incorporate Langmuir-Blodgett troughs to measure changes in monolayer surface pressure and phase behavior. Use differential scanning calorimetry (DSC) to assess thermotropic phase transitions in lipid bilayers. Controls should include:

  • Pure phospholipid systems (e.g., DPPC) for baseline comparison.
  • Ionic strength buffers to account for sodium ion interactions .

Methodological Design & Data Analysis

Q. How should researchers design experiments to investigate the role of sodium tetradecanoate in micellar catalysis?

  • Variables to control : surfactant concentration (above/below critical micelle concentration), pH (affecting ionization), and substrate hydrophobicity.
  • Use stopped-flow kinetics to monitor reaction rates in micellar vs. bulk phases.
  • Analyze data using the Pseudophase Model to partition rate constants between micellar and aqueous environments .

Q. What statistical approaches are recommended for analyzing dose-response relationships in sodium tetradecanoate toxicity studies?

  • Apply non-linear regression (e.g., four-parameter logistic model) to fit dose-response curves.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Address variability in biological replicates via mixed-effects models .

Emerging Applications & Contradictions

Q. Why does sodium tetradecanoate exhibit low abundance in biodiesel blends, and how can its presence impact fuel properties?

In biodiesel, sodium tetradecanoate (0.16% in used cooking oil-derived fuel) arises from incomplete transesterification . While low concentrations minimally affect viscosity, excess amounts can:

  • Increase cloud point (worsening cold-flow properties).
  • Promote engine deposits due to sodium residue. Mitigate via post-production ion-exchange purification .

Q. How can conflicting reports on sodium tetradecanoate’s role in cell signaling pathways be reconciled?

Discrepancies may arise from cell-type specificity or concentration-dependent effects . For example, phorbol tetradecanoate derivatives activate SphK1 in neuroprotection studies but may induce apoptosis in other lineages . Address this by:

  • Replicating studies across multiple cell lines (e.g., SH-SY5Y, HEK293).
  • Profiling downstream metabolites (e.g., sphingosine-1-phosphate) via LC-MS .

Thermodynamic & Physicochemical Data

Q. What phase behavior data are essential for modeling sodium tetradecanoate in formulation science?

Key parameters include:

  • Melting point : 291.85 K (reported variability ±0.3 K due to polymorphic forms) .
  • Enthalpy of vaporization : 86.6 kJ/mol (average of six studies) .
  • Critical micelle concentration (CMC) : Determine via conductivity or surface tension measurements, noting temperature dependence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.